molecular formula C9H7F3O3 B8165204 3-(2,2-Difluoroethoxy)-4-fluorobenzoic acid

3-(2,2-Difluoroethoxy)-4-fluorobenzoic acid

Cat. No.: B8165204
M. Wt: 220.14 g/mol
InChI Key: QSBROGFCTVIZHD-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-4-fluorobenzoic acid is an organic compound that features both fluorine and benzoic acid functional groups. This compound is of interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms. Fluorinated compounds often exhibit enhanced stability, lipophilicity, and bioavailability, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoroethoxy)-4-fluorobenzoic acid typically involves the introduction of the difluoroethoxy group onto a benzoic acid derivative. One common method is the nucleophilic substitution reaction where a suitable benzoic acid derivative reacts with a difluoroethoxy reagent under controlled conditions. The reaction may require a base to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions may convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms in the compound can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols.

Scientific Research Applications

3-(2,2-Difluoroethoxy)-4-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(2,2-Difluoroethoxy)-4-fluorobenzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and specificity, potentially enhancing its activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(2,2-Difluoroethoxy)benzoic acid
  • 4-Fluorobenzoic acid
  • 2,2-Difluoroethanol

Uniqueness: 3-(2,2-Difluoroethoxy)-4-fluorobenzoic acid is unique due to the combination of both difluoroethoxy and fluorobenzoic acid moieties. This dual functionality imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds that lack one of these groups.

Properties

IUPAC Name

3-(2,2-difluoroethoxy)-4-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-6-2-1-5(9(13)14)3-7(6)15-4-8(11)12/h1-3,8H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBROGFCTVIZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OCC(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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